molecular formula C20H14ClN3OS B2399277 (E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide CAS No. 1799264-77-9

(E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide

Cat. No.: B2399277
CAS No.: 1799264-77-9
M. Wt: 379.86
InChI Key: SCFOBEDQTVBLCY-MDZDMXLPSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzaldehyde with 2-(imidazo[2,1-b]thiazol-6-yl)aniline in the presence of a base to form the corresponding imine. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired acrylamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

(E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-6-yl)phenyl)acrylamide
  • (E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyrazin-6-yl)phenyl)acrylamide

Uniqueness

(E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide is unique due to the presence of the imidazo[2,1-b]thiazole moiety, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where specific interactions with biological targets or materials are required.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c21-16-7-3-1-5-14(16)9-10-19(25)22-17-8-4-2-6-15(17)18-13-24-11-12-26-20(24)23-18/h1-13H,(H,22,25)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFOBEDQTVBLCY-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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